N-cyclopentyl-4-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-4-methyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-16-14-20(27-15-16)21(26)25(18-4-2-3-5-18)13-12-24-11-8-19(23-24)17-6-9-22-10-7-17/h6-11,14-15,18H,2-5,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGWKXIZMVTHME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N(CCN2C=CC(=N2)C3=CC=NC=C3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-4-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound involves several chemical reactions. The synthetic pathway typically includes the formation of the thiophene core, the introduction of the cyclopentyl and pyrazole moieties, and the final carboxamide group attachment. The compound can be synthesized through multi-step reactions involving various reagents and conditions as detailed in the literature .
Biological Activity
Antimicrobial Properties :
Recent studies have indicated that compounds containing pyrazole and thiophene structures exhibit notable antimicrobial activity. For instance, derivatives similar to this compound have shown moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) typically around 250 μg/mL .
Anti-inflammatory Activity :
The compound has also been evaluated for its anti-inflammatory potential. It has been reported that related compounds with similar scaffolds demonstrate significant inhibition of pro-inflammatory cytokines such as TNFα and IL-17, with IC50 values ranging from 0.1 to 1 μM in various assays . This suggests that this compound may possess similar anti-inflammatory properties.
Case Studies
Several studies have explored the biological activity of pyrazole-based compounds, providing insights into structure-activity relationships (SAR):
- Inhibition of COX Enzymes : A study demonstrated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Compounds with specific substitutions on the pyrazole ring exhibited enhanced potency against COX-2, suggesting a potential therapeutic application in treating inflammatory diseases .
- Cancer Cell Proliferation : In vitro studies have shown that compounds with a similar structure to this compound can effectively reduce cancer cell viability by inducing apoptosis and inhibiting cell cycle progression . These findings highlight the compound's potential as an anticancer agent.
Data Table
Scientific Research Applications
Structural Characteristics
The compound features a thiophene ring, a pyridine moiety, and a pyrazole unit, which are known to enhance biological activity through various mechanisms. The presence of these functional groups allows for diverse interactions with biological targets, making it a candidate for drug development.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit anticancer activities by inhibiting key signaling pathways involved in tumor growth. For instance, derivatives of the pyrazole scaffold have been shown to inhibit Akt signaling pathways, which are critical in cancer cell proliferation and survival . The specific compound under discussion may similarly target these pathways, offering potential as an anticancer agent.
Antimicrobial Activity
Compounds containing pyrazole and thiophene rings have demonstrated antimicrobial properties against various pathogens. A study highlighted that pyrazole derivatives can exhibit moderate antibacterial and antifungal activities against strains like Staphylococcus aureus and Candida albicans . This suggests that N-cyclopentyl-4-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide could be explored for its potential in treating infections.
Neuropharmacological Effects
The compound's structural components may also confer neuroprotective effects. Pyrazole derivatives have been investigated for their anticonvulsant properties, with some showing efficacy in models of epilepsy . This area warrants further exploration to assess the compound's potential in neurological disorders.
Inhibition of Protein Kinases
A notable case study involved the evaluation of similar compounds as inhibitors of protein kinases such as Akt. The structure-activity relationship studies revealed that modifications to the amide bond and ring substitutions significantly affected potency against these targets . Such findings underscore the importance of the compound's design in optimizing its therapeutic efficacy.
Synthesis and Biological Evaluation
The synthesis of this compound has been explored in various studies, with methodologies focusing on efficient synthetic routes that preserve biological activity . Subsequent biological evaluations have aimed to establish its pharmacokinetic properties and toxicity profiles.
Summary of Applications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
